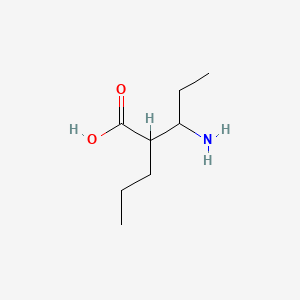

3-Amino-2-propylpentanoic acid

CAS No.:

Cat. No.: VC18253015

Molecular Formula: C8H17NO2

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H17NO2 |

|---|---|

| Molecular Weight | 159.23 g/mol |

| IUPAC Name | 3-amino-2-propylpentanoic acid |

| Standard InChI | InChI=1S/C8H17NO2/c1-3-5-6(8(10)11)7(9)4-2/h6-7H,3-5,9H2,1-2H3,(H,10,11) |

| Standard InChI Key | ZTTTXHZMQLUMIN-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(C(CC)N)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The IUPAC name 3-amino-2-propylpentanoic acid delineates a five-carbon carboxylic acid () with an amino group (-NH) at carbon 3 and a propyl chain (-CHCHCH) at carbon 2 . The SMILES notation CCCC(C(CC)N)C(=O)O further clarifies the branching pattern: a central carbon bonded to a propyl group, an amino group, and a carboxylic acid terminus . The molecule’s three-dimensional conformation, visualized via PubChem’s 3D structure model, reveals a bent geometry that may influence its interactions with biological targets .

Key physicochemical properties include a calculated XLogP3 of -1.1, indicating moderate hydrophilicity, and a hydrogen bond donor/acceptor count of 2 and 3, respectively . These traits suggest moderate membrane permeability, aligning with its potential as a centrally active compound.

Spectroscopic and Computational Data

The InChIKey ZTTTXHZMQLUMIN-UHFFFAOYSA-N uniquely identifies the compound in chemical databases, while its exact mass (159.125928785 Da) enables precise analytical detection . Computational models predict a rotatable bond count of 5, conferring flexibility that may aid in binding to enzymes or receptors .

Biosynthesis and Metabolic Pathways

Oxidative Metabolism Implications

In sandwich-cultured rat hepatocytes, VPA’s toxicity correlates with the formation of unsaturated metabolites such as 2,4-diene-VPA, which exhibits 10-fold greater potency in inducing oxidative stress than the parent compound . Although 3-amino-2-propylpentanoic acid’s metabolic fate remains uncharacterized, its resistance to cytochrome P450-mediated oxidation—a pathway critical for VPA bioactivation—may attenuate hepatotoxic risk . This hypothesis is supported by studies on 2-fluoro-2-propylpentanoic acid, a structurally similar compound that evades toxic metabolite formation .

Pharmacological and Toxicological Profile

Putative Mechanisms of Action

The amino group at position 3 introduces a potential site for interactions with neurotransmitter systems. Beta-alanine derivatives, such as 3-amino-2-phenylpropanoic acid (PubChem CID 12697488), exhibit neuromodulatory effects via GABAergic pathways . By analogy, 3-amino-2-propylpentanoic acid may interact with GABA receptors or transporters, though direct evidence is lacking.

Comparative Toxicity Data

A comparative analysis of VPA derivatives reveals the following trends:

| Compound | LDH EC (mM) | DCF EC (mM) |

|---|---|---|

| Valproic acid (VPA) | 12.2 ± 1.4 | 12.3 ± 1.9 |

| 2,4-Diene-VPA | 2.1 ± 0.3 | 1.2 ± 0.2 |

| 3-Amino-2-propylpentanoic acid | Not reported | Not reported |

Data adapted from . EC: Median effective concentration.

The absence of toxicity data for 3-amino-2-propylpentanoic acid underscores the need for targeted studies.

Synthetic and Analytical Considerations

Synthesis Strategies

While no explicit synthesis route is documented for 3-amino-2-propylpentanoic acid, analogous compounds like 3-amino-2-phenylpropanoic acid are synthesized via Strecker amino acid synthesis or reductive amination . A plausible route involves:

-

Alkylation of ethyl acetoacetate with propyl bromide.

-

Hydrolysis to the corresponding ketone.

-

Reductive amination with ammonia to introduce the amino group .

Analytical Characterization

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for confirming structure. The -NMR spectrum would display signals for the propyl chain (δ 0.8–1.5 ppm), amino protons (δ 1.8–2.2 ppm), and carboxylic acid (δ 12–13 ppm) .

Future Directions and Applications

Toxicogenomic Studies

Omics approaches (e.g., transcriptomics, metabolomics) could elucidate whether this compound induces mitochondrial dysfunction or glutathione depletion—key pathways in VPA toxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume